Defluoro Paliperidone-d4

Stable isotope-labeled internal standard LC-MS/MS quantification Isotope dilution mass spectrometry

This dual-modified internal standard uniquely combines defluorination and deuteration, providing a +4 Da mass shift essential for isotope-dilution MS quantification of desfluoro paliperidone impurity. Unlike Paliperidone-d4 (which retains fluorine) or non-deuterated analogs, only Defluoro Paliperidone-d4 matches the exact mass of the desfluoro degradant, enabling accurate matrix-corrected quantification for ICH Q1A forced degradation studies, ANDA/NDA impurity profiling, and bioequivalence trials. Traceable to pharmacopeial standards.

Molecular Formula C23H28N4O3
Molecular Weight 412.5 g/mol
Cat. No. B12423653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefluoro Paliperidone-d4
Molecular FormulaC23H28N4O3
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
InChIInChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3/i10D2,14D2
InChIKeyUAXLESNKOBLMFG-GPOILFHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Defluoro Paliperidone-d4: A Dual-Modified Deuterated Standard for Paliperidone Impurity Quantification


Defluoro Paliperidone-d4 (unlabeled CAS 1380413-60-4; molecular formula C₂₃H₂₄D₄N₄O₃, molecular weight 412.52 g/mol) is a stable isotope-labeled compound that incorporates two distinct structural modifications relative to the parent antipsychotic drug Paliperidone: (i) removal of the fluorine atom from the 6-position of the benzisoxazole ring (defluorination) and (ii) incorporation of four deuterium atoms on the ethyl linker connecting the piperidine and pyrido-pyrimidinone rings [1]. It is formally classified as Paliperidone Impurity F (Desfluoro Paliperidone) in deuterated form and is supplied as a fully characterized reference standard with purity typically ≥95% by HPLC . Its primary utility lies in serving as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting the desfluoro impurity, and as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during paliperidone active pharmaceutical ingredient (API) manufacturing [2].

Why Defluoro Paliperidone-d4 Cannot Be Replaced by Paliperidone-d4 or Non-Deuterated Desfluoro Paliperidone in Regulated Bioanalysis


Defluoro Paliperidone-d4 occupies a unique intersection of two critical structural features—defluorination and deuteration—that no single analog simultaneously provides. Paliperidone-d4 (CAS 1020719-55-4, MW 430.51 g/mol, C₂₃H₂₃D₄FN₄O₃) retains the fluorine atom and is designed exclusively as an internal standard for the parent drug paliperidone, with a mass transition of m/z 431.1→211.0, which does not match the mass of the desfluoro impurity [1]. Conversely, non-deuterated Defluoro Paliperidone (MW 408.50 g/mol, C₂₃H₂₈N₄O₃) lacks the +4 Da mass shift required for SIL-IS applications and is indistinguishable from the endogenous impurity by mass spectrometry, rendering it unsuitable for isotope-dilution quantification . This dual-modification profile—absent fluorine plus four deuterium labels—is essential for accurate, matrix-effect-corrected quantification of the desfluoro degradant in paliperidone API and finished dosage forms, and cannot be achieved through generic substitution with either fluorinated deuterated analogs or non-deuterated desfluoro standards .

Defluoro Paliperidone-d4: Quantitative Differentiation Evidence Against Closest Structural Analogs


Mass Spectrometric Resolution: +4.02 Da Isotopic Shift Enables SIL-IS Discrimination from Non-Deuterated Desfluoro Paliperidone

Defluoro Paliperidone-d4 exhibits a molecular ion mass shift of +4.02 Da relative to non-deuterated Defluoro Paliperidone, directly attributable to the replacement of four hydrogen atoms with deuterium on the ethyl linker . This mass difference is sufficient to achieve baseline chromatographic separation of the analyte and internal standard signals in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, while maintaining near-identical ionization efficiency and extraction recovery due to co-elution [1]. In contrast, non-deuterated Defluoro Paliperidone (MW 408.50) produces an identical mass signal to the endogenous impurity, precluding its use as an internal standard in isotope-dilution LC-MS/MS workflows .

Stable isotope-labeled internal standard LC-MS/MS quantification Isotope dilution mass spectrometry

Structural Selectivity: Fluorine Absence Differentiates Defluoro Paliperidone-d4 from Paliperidone-d4 by -18 Da for Impurity-Specific Quantification

Defluoro Paliperidone-d4 (MW 412.52, C₂₃H₂₄D₄N₄O₃) differs from Paliperidone-d4 (MW 430.51, C₂₃H₂₃D₄FN₄O₃) by the absence of a single fluorine atom at the 6-position of the benzisoxazole moiety, resulting in a net mass difference of -17.99 Da . This structural difference is functionally significant: Paliperidone-d4 serves as an internal standard for the parent drug paliperidone (MW 426.48) in bioanalytical assays, whereas Defluoro Paliperidone-d4 is the appropriate internal standard for quantifying the desfluoro impurity/degradant . Use of Paliperidone-d4 to quantify the desfluoro impurity would introduce a mass mismatch of 18 Da, compromising assay specificity and accuracy [1].

Impurity-specific internal standard Desfluoro degradant analysis Pharmaceutical impurity profiling

Oxidative Degradant Relevance: Impurity F (Desfluoro Paliperidone) Identified as the Major Degradant Under Oxidative Stress Conditions

In a stability-indicating UPLC method developed by Bindu et al. (2012), paliperidone API was subjected to thermal, photolytic, hydrolytic, and oxidative stress conditions. Considerable degradation was observed exclusively under oxidative conditions, and Impurity F—identified as desfluoro paliperidone—was found to be the major degradant [1]. The chromatographic method resolved all six related substances within a 5-minute run time on an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with 0.01 M phosphate buffer (pH 2.0) and acetonitrile-water (9:1) gradient at 0.45 mL/min, with detection at 238 nm [1]. Peak homogeneity was confirmed by photodiode array (PDA) detection, demonstrating method specificity in the presence of degradants [1]. This finding directly establishes the critical need for a dedicated impurity reference standard and matched internal standard—Defluoro Paliperidone-d4—for accurate quantification of this specific degradant in stability studies and quality control [2].

Forced degradation study Stability-indicating method Oxidative degradant profiling

Pharmacopeial Recognition: USP Inclusion of Desfluoro Paliperidone as a Pharmaceutical Analytical Impurity (PAI) Validates Regulatory Relevance

The United States Pharmacopeia (USP) has formally introduced Desfluoro Paliperidone as a Pharmaceutical Analytical Impurity (PAI) reference standard, alongside six other standard materials, for use in quality studies of paliperidone and its formulations [1]. As of the 2025 update, USP offers a total of three paliperidone-specific drug analysis impurities, with Desfluoro Paliperidone being one of them [1]. This pharmacopeial recognition provides independent, authoritative validation that the desfluoro impurity is of sufficient regulatory concern to warrant a dedicated reference standard. Defluoro Paliperidone-d4, as the deuterated form of this USP-recognized impurity, extends this utility by enabling isotope-dilution mass spectrometric quantification with pharmacopeial traceability [2].

USP reference standard Pharmaceutical Analytical Impurity Regulatory impurity control

Defluoro Paliperidone-d4: High-Impact Application Scenarios for Analytical Development and Quality Control


Stability-Indicating Method Development and Forced Degradation Studies for Paliperidone API and Finished Dosage Forms

During ICH Q1A forced degradation studies, paliperidone undergoes oxidative degradation to produce Impurity F (desfluoro paliperidone) as the major degradant, as demonstrated by Bindu et al. (2012) using a validated stability-indicating UPLC method [1]. Incorporating Defluoro Paliperidone-d4 as a matched SIL-IS enables accurate quantification of this specific degradant in the presence of complex formulation matrices, correcting for ion suppression or enhancement effects that would otherwise bias quantification when using external standard calibration alone. This application is essential for establishing degradation pathways, setting impurity specifications, and demonstrating method selectivity during ANDA/NDA regulatory submissions.

LC-MS/MS Bioequivalence and Pharmacokinetic Studies Requiring Simultaneous Quantification of Paliperidone and Its Desfluoro Metabolite/Degradant

In clinical bioequivalence and pharmacokinetic studies, plasma samples must be analyzed for both the parent drug paliperidone and its circulating metabolites or degradation products. While Paliperidone-d4 (MW 430.51) serves as the SIL-IS for the parent drug with MRM transition 431.1→211.0 [2], Defluoro Paliperidone-d4 provides the mass-matched internal standard for the desfluoro species, which lacks the fluorine atom and therefore has a distinct mass and fragmentation pattern. This dual-internal-standard approach, validated according to FDA and EMA bioanalytical method validation guidelines, ensures that each analyte is paired with its structurally congruent deuterated analog, maximizing assay accuracy, precision, and robustness across the calibration range.

Abbreviated New Drug Application (ANDA) Impurity Profiling with Pharmacopeial Traceability

Generic pharmaceutical manufacturers pursuing ANDA approval for paliperidone formulations must demonstrate that impurity levels in their product do not exceed those in the reference listed drug (RLD) or ICH Q3B qualification thresholds. Defluoro Paliperidone-d4, offered with traceability against USP or EP pharmacopeial standards [3] and recognized by USP as a PAI [4], provides a defensible reference standard for quantifying the desfluoro impurity. The deuterated label enables mass-spectrometric differentiation from the endogenous impurity in the API sample itself, eliminating ambiguity in peak assignment and ensuring that impurity quantification is both accurate and regulatorily robust.

In Vitro Drug Release and Formulation Stability Testing of Paliperidone Extended-Release and Long-Acting Injectable Products

Paliperidone is formulated as extended-release oral tablets (OROS®) and long-acting intramuscular injectable suspensions (paliperidone palmitate). During in vitro dissolution testing and long-term stability studies, oxidative degradation at the benzisoxazole ring can generate desfluoro paliperidone as a degradant [1]. Using Defluoro Paliperidone-d4 as an internal standard in the HPLC or UPLC-MS method ensures that degradation product levels are accurately tracked over the product shelf life, even in the presence of dissolution media components or polymeric excipients that may cause matrix effects. This supports shelf-life specification setting and regulatory compliance for both innovative and generic products.

Quote Request

Request a Quote for Defluoro Paliperidone-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.